molecular formula C14H13N5O5 B7740958 4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDO]IMINO}METHYL]BENZOIC ACID

4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDO]IMINO}METHYL]BENZOIC ACID

Cat. No.: B7740958
M. Wt: 331.28 g/mol
InChI Key: POGOHVJVFNYJIO-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(E)-{[3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanamido]imino}methyl]benzoic acid features a triazine core substituted with a propanamido group, an iminomethyl linker, and a benzoic acid moiety. The 1,2,4-triazin-6-yl group is a key pharmacophore known for its electrophilic reactivity and metal-binding capabilities . The E-configuration of the iminomethyl group ensures spatial orientation critical for intramolecular interactions .

Properties

IUPAC Name

4-[(E)-[3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanoylhydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5/c20-11(6-5-10-12(21)16-14(24)19-17-10)18-15-7-8-1-3-9(4-2-8)13(22)23/h1-4,7H,5-6H2,(H,18,20)(H,22,23)(H2,16,19,21,24)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGOHVJVFNYJIO-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanamido]imino}methyl]benzoic acid typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Propanamido Group: The triazine ring is then functionalized with a propanamido group through an amide bond formation reaction.

    Linking to Benzoic Acid: The final step involves the condensation of the functionalized triazine with benzoic acid under conditions that favor the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanamido]imino}methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(E)-{[3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanamido]imino}methyl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanamido]imino}methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Triazine Derivatives with Propanamido/Propanoic Acid Substituents

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Source
Target Compound Likely C₁₄H₁₄N₆O₅* ~370.3* Triazinone, propanamido, benzoic acid N/A -
3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanoic acid C₆H₇N₃O₄S 217.204 Triazinone, thioether, propanoic acid N/A
Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate C₇H₁₀N₄O₄ 214.18 Triazinone, ester, amino N/A
3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide C₁₅H₁₄F₃N₇O₃ 405.31 Triazinone, hydrazide, trifluoromethyl N/A

Notes:

  • Thioether (C-S) and trifluoromethyl (CF₃) substituents in analogs modify electronic properties and solubility compared to the target’s carboxylate group .

Benzoic Acid-Containing Triazole/Triazine Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Source
2-[(E)-{[3-(4-Fluorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid C₁₆H₁₁FN₄O₂S 342.348 Thioxo-triazole, benzoic acid, fluorine N/A
(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid C₂₀H₁₆ClN₅O₃ 424.83 Pyridazine, propenoic acid, benzoylamino 187–189

Notes:

  • The target compound’s triazine ring is more electron-deficient than triazole analogs, favoring nucleophilic reactions .
  • Melting points in pyridazine analogs (e.g., 187–189°C) suggest higher crystallinity due to planar aromatic systems, which the target may lack .

Hydrazide and Schiff Base Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Source
3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N′-[(E)-(1H-indol-3-yl)methylidene]propanehydrazide C₁₅H₁₆N₈O₃ 356.34 Triazinone, indole, hydrazide
N′-{(E)-[4-(Trifluoromethyl)phenyl]methylene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide C₁₄H₁₃F₃N₈O₃ 398.30 Triazinone, trifluoromethyl, hydrazide

Notes:

  • Hydrazide derivatives exhibit enhanced metal-chelating capacity compared to the target’s benzoic acid, which may prioritize carboxylate interactions .
  • Indole and trifluoromethyl groups in analogs introduce π-π stacking and lipophilicity, respectively, absent in the target .

Research Findings and Functional Insights

  • Triazine Core Reactivity : The 3,5-dioxo-triazin-6-yl group facilitates electrophilic substitution and metal complexation, as seen in analogs forming stable coordination compounds .
  • Bioactivity Potential: While the target’s benzoic acid group may mimic tyrosine or salicylate pharmacophores, fluorine/thioether substituents in analogs (e.g., ) enhance membrane permeability and target selectivity.
  • Synthetic Utility: Schiff base formation (iminomethyl group) in the target enables modular derivatization, similar to hydrazide analogs used in supramolecular chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.